3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride
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Overview
Description
3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C₅H₁₀ClF₂NS It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a difluoromethylsulfanyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride typically involves the introduction of the difluoromethylsulfanyl group to a pyrrolidine precursor. One common method involves the reaction of pyrrolidine with difluoromethylsulfenyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is typically purified using techniques such as crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethylsulfanyl group to a difluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Difluoromethyl derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethylsulfanyl group can influence the compound’s binding affinity and selectivity for its targets, affecting the overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)pyrrolidine hydrochloride
- 3-(Trifluoromethyl)pyrrolidine hydrochloride
- 3-(Methylthio)pyrrolidine hydrochloride
Uniqueness
3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets compared to other similar compounds.
Properties
Molecular Formula |
C5H10ClF2NS |
---|---|
Molecular Weight |
189.66 g/mol |
IUPAC Name |
3-(difluoromethylsulfanyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H9F2NS.ClH/c6-5(7)9-4-1-2-8-3-4;/h4-5,8H,1-3H2;1H |
InChI Key |
RLAYTEKXZXHCPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1SC(F)F.Cl |
Origin of Product |
United States |
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